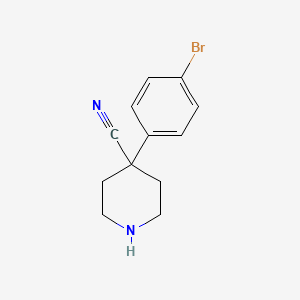

4-(4-Bromophenyl)piperidine-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

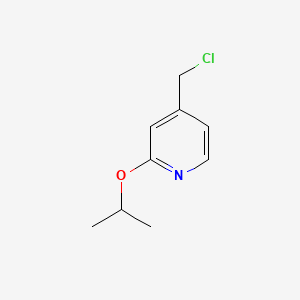

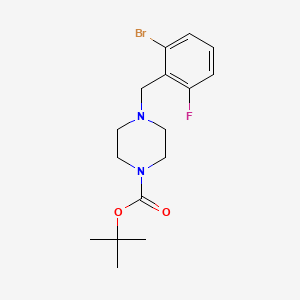

“4-(4-Bromophenyl)piperidine-4-carbonitrile” is a chemical compound with the CAS Number: 1809152-76-8 . It has a molecular weight of 301.61 . The compound is typically stored at room temperature in an inert atmosphere . It is a solid substance .

Synthesis Analysis

The synthesis of “this compound” and its derivatives has been a subject of interest in recent scientific literature . The compound has been synthesized through various intra- and intermolecular reactions .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C12H14BrClN2 . It consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Physical And Chemical Properties Analysis

“this compound” is a solid substance . It is stored at room temperature in an inert atmosphere . The compound has a molecular weight of 301.61 .Scientific Research Applications

Crystal Structure and Molecular Interactions

- Crystal Structure Analysis: The crystal structure of related pyridine derivatives, which are structurally similar to 4-(4-Bromophenyl)piperidine-4-carbonitrile, has been analyzed. These studies include the elucidation of molecular conformations and intermolecular interactions, contributing to the understanding of the compound's chemical behavior (Venkateshan et al., 2019).

Hydrogen-Bonding Patterns

- Hydrogen-Bonding Studies: Research on enaminones, including compounds structurally related to this compound, has revealed significant hydrogen-bonding patterns. These patterns are crucial in understanding the chemical and physical properties of these compounds (Balderson et al., 2007).

Chiral Resolution and Simulation

- Chiral Resolution: Studies on the chiral resolution of similar piperidine derivatives, including bromo-substituted compounds, have been conducted. These investigations are significant for understanding the stereoisomerism and potential applications in stereoselective synthesis (Ali et al., 2016).

Synthesis and Transformation

- Synthesis of Stereodefined Piperidines: Research has been conducted on the synthesis of stereodefined piperidines from aziridines, which includes the transformation into conformationally constrained amino acids, amino alcohols, and other derivatives. This research is crucial for developing novel synthetic routes and pharmaceutical applications (Vervisch et al., 2010).

Antimicrobial Activity and Molecular Docking

- Antimicrobial Screening: Compounds containing piperidine moieties have been synthesized and screened for their antimicrobial activities. Molecular docking studies of these compounds offer insights into their potential as antimicrobial agents (Bhat & Begum, 2021).

In Vitro Anticancer Activity

- Anticancer Properties: Pyrano[3,2-c]chromene derivatives, using piperidine as a catalyst, have shown significant in vitro anticancer activities. Studies have investigated their effects on cell cycle arrest and apoptosis induction, providing insights into their therapeutic potential in cancer treatment (El-Agrody et al., 2020).

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name |

4-(4-bromophenyl)piperidine-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2/c13-11-3-1-10(2-4-11)12(9-14)5-7-15-8-6-12/h1-4,15H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWSFSVGHKAZFLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C#N)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90734943 |

Source

|

| Record name | 4-(4-Bromophenyl)piperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90734943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1255666-69-3 |

Source

|

| Record name | 4-(4-Bromophenyl)piperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90734943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[(1-Methyl-5-oxo-2-pyrazolin-3-yl)carbonyl]amino]-4-(hydroxysulfonyl)benzenesulfonic acid sodium salt](/img/structure/B594940.png)

![(3S)-3-[(tert-Butoxycarbonyl)amino]-4-oxo-4-[[(S)-3-benzyl-2-oxopyrrolidin-3-yl]amino]butyric acid benzyl ester](/img/structure/B594946.png)

![hexahydro-3,3-dimethyl-(5aR,6aR,7aS)-3H,5H-Cycloprop[d]oxazolo[3,4-a]pyridin-5-one](/img/structure/B594951.png)

![1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde](/img/structure/B594952.png)

![2-[5-(1-Ethyl-1H-pyrazol-4-yl)-[1,3,4]oxadiazol-2-yl]ethylamine](/img/structure/B594959.png)